molecular formula C12H13BrO B13494193 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one

Cat. No.: B13494193
M. Wt: 253.13 g/mol
InChI Key: UHOHVSOTEMCNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one (CAS: 98453-60-2) is a brominated tetrahydronaphthalenone derivative characterized by a bicyclic framework with a ketone group at position 2, a bromine substituent at position 6, and two methyl groups at position 2. Its molecular formula is C₁₃H₁₅BrO, with a molecular weight of 275.16 g/mol . This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its structural rigidity and reactivity in alkylation, halogenation, and cycloaddition reactions.

Properties

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

6-bromo-4,4-dimethyl-1,3-dihydronaphthalen-2-one

InChI

InChI=1S/C12H13BrO/c1-12(2)7-10(14)5-8-3-4-9(13)6-11(8)12/h3-4,6H,5,7H2,1-2H3

InChI Key

UHOHVSOTEMCNSO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2=C1C=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one can be achieved through several methods. One common approach involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one-1-carboxylic acid, while reduction can produce 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one.

Scientific Research Applications

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving brominated organic compounds and their biological activities.

    Medicine: Research on this compound may explore its potential as a pharmaceutical intermediate or its biological effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs based on substituent positioning, steric/electronic effects, and synthetic utility:

6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-2-one

  • Molecular Formula : C₁₂H₁₃BrO
  • Key Differences :
    • Bromine at position 6 and methyl at position 7 (vs. 4,4-dimethyl in the target compound).
    • Reduced steric hindrance at position 4 due to the absence of methyl groups.
    • Reactivity: The 7-methyl group may direct electrophilic substitution differently, favoring functionalization at position 5 .
  • Synthesis : Prepared via Friedel-Crafts alkylation followed by bromination, as described for analogous tetralones .

7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

  • Molecular Formula : C₁₃H₁₅BrO
  • Key Differences: Bromine at position 7 and ketone at position 1 (vs. bromine at 6 and ketone at 2).
  • Applications : Used in synthesizing polycyclic aromatic hydrocarbons (PAHs) via Suzuki-Miyaura coupling .

6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one

  • Molecular Formula : C₁₀H₈BrClO
  • Key Differences: Bromine at position 6 and chlorine at position 4. Reactivity: The chlorine atom enhances halogen-bonding interactions in crystal packing, influencing solid-state properties .

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline

  • Molecular Formula : C₁₀H₁₀BrN
  • Key Differences: Quinoline scaffold (vs. tetrahydronaphthalenone). Presence of a nitrogen atom enables coordination chemistry and use in catalysis. Safety: Requires handling under inert conditions due to sensitivity to moisture and oxidation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Reactivity/Synthetic Use Reference
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one C₁₃H₁₅BrO 6-Br, 4,4-diCH₃, 2-ketone Intermediate for PAHs and pharmaceuticals
6-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalen-2-one C₁₂H₁₃BrO 6-Br, 7-CH₃, 2-ketone Electrophilic substitution at C5
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one C₁₃H₁₅BrO 7-Br, 4,4-diCH₃, 1-ketone Suzuki-Miyaura coupling precursor
6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one C₁₀H₈BrClO 6-Br, 5-Cl, 1-ketone Halogen-bonded crystal engineering

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.